molecular formula C24H23N5O4S B2566439 2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 893906-60-0

2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2566439
CAS RN: 893906-60-0
M. Wt: 477.54
InChI Key: FMHJNIMWOHMVDA-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N5O4S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality 2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : Research on synthesizing novel heterocyclic compounds, such as derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, shows significant interest in this area for developing potential anti-inflammatory, analgesic, and antimicrobial agents. These compounds are synthesized using innovative approaches to explore their biological activities, including COX-2 inhibition and analgesic properties, indicating a wide range of potential applications in medical science (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Radiosynthesis for Imaging : The development and radiosynthesis of selective radioligands, like [18F]PBR111, for imaging the translocator protein with positron emission tomography (PET) represent another research application. These compounds, part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, highlight the chemical's role in diagnostic imaging and the potential for studying various neurological conditions (F. Dollé et al., 2008).

  • Antimicrobial and Anticonvulsant Agents : The synthesis of new pyrimidinone and oxazinone derivatives, with emphasis on their antimicrobial properties, showcases the exploration of these compounds as agents against bacterial and fungal infections. Additionally, the study of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents further illustrates the compound's relevance in pharmacological research (H. Severina et al., 2020).

Chemical Interactions and Mechanisms

  • Reaction Mechanisms : Investigations into the reaction mechanisms of related compounds, such as the study of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine, provide insights into the complex chemical interactions and pathways that can inform further research on similar complex molecules. Understanding these mechanisms is crucial for designing and synthesizing new compounds with desired properties (Takenori Nishino et al., 1972).

  • Antifungal Effects : Research on the antifungal effects of specific 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives indicates the potential for developing new antifungal agents. Such studies highlight the importance of chemical derivatives in addressing fungal resistance and developing more effective treatments (N. N. Jafar et al., 2017).

properties

IUPAC Name

2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-14-8-7-9-15(12-14)20-26-21-19(23(31)29(3)24(32)28(21)2)22(27-20)34-13-18(30)25-16-10-5-6-11-17(16)33-4/h5-12H,13H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHJNIMWOHMVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)NC4=CC=CC=C4OC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide

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